molecular formula C12H16O4 B14328516 Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 109468-75-9

Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B14328516
CAS No.: 109468-75-9
M. Wt: 224.25 g/mol
InChI Key: PAVUPCQZKQIZMH-UHFFFAOYSA-N
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Description

Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method is the reaction of dimethyl malonate with 2-methylprop-2-en-1-ol and prop-1-yn-1-ol under acidic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of both alkyne and alkene groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(prop-2-yn-1-yl)malonate
  • 2-Methyl-2-propen-1-ol
  • Prop-2-en-1-amine

Uniqueness

Dimethyl (2-methylprop-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

109468-75-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

dimethyl 2-(2-methylprop-2-enyl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C12H16O4/c1-6-7-12(8-9(2)3,10(13)15-4)11(14)16-5/h2,8H2,1,3-5H3

InChI Key

PAVUPCQZKQIZMH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC(=C)C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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